An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(3-Fluorophenoxy)ethylamine
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(3-Fluorophenoxy)ethylamine
Executive Summary: This document provides a comprehensive technical overview of 2-(3-Fluorophenoxy)ethylamine, a fluorinated aromatic amine building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, detailed spectroscopic characteristics, plausible synthetic pathways, and key reactive attributes. Furthermore, this guide outlines its strategic applications in drug discovery, presents a robust analytical protocol for its quantification, and details essential safety and handling procedures. This whitepaper is intended for researchers, medicinal chemists, and process development scientists who utilize advanced chemical intermediates.
Introduction: Strategic Value in Molecular Design
2-(3-Fluorophenoxy)ethylamine is a synthetic organic compound that belongs to the class of aryloxy ethylamines. Its structure is notable for three key functional motifs: a primary aliphatic amine, an ether linkage, and a meta-substituted fluorinated benzene ring. This combination makes it a valuable and versatile building block in medicinal chemistry.[1] The phenoxyethylamine scaffold is a privileged structure found in numerous pharmacologically active agents, including those targeting G-protein coupled receptors and ion channels.[2][3][4]
The strategic incorporation of a fluorine atom is a cornerstone of modern drug design.[5] Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's physicochemical properties—such as pKa, lipophilicity, and metabolic stability—without introducing significant steric bulk.[6][7] These modifications can lead to enhanced drug potency, improved pharmacokinetic profiles, and better target selectivity.[8][9] Consequently, 2-(3-Fluorophenoxy)ethylamine represents a high-value intermediate for synthesizing novel chemical entities with potentially superior therapeutic properties.
Core Physicochemical Properties
The fundamental properties of 2-(3-Fluorophenoxy)ethylamine are summarized below. These data are critical for planning synthetic reactions, purification procedures, and formulation development.
| Property | Value | Reference(s) |
| CAS Number | 120351-93-1 | [1][10] |
| Molecular Formula | C₈H₁₀FNO | [1][10] |
| Molecular Weight | 155.17 g/mol | [1][10] |
| Physical State | Liquid (at room temperature) | |
| Typical Purity | ≥97% | [1] |
| Storage Conditions | Room temperature, in a tightly sealed container | [1] |
Spectroscopic and Structural Characterization
While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles for amines and aromatic compounds.[11][12][13]
Protocol: Hypothetical Synthesis
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Ether Formation: To a solution of 3-fluorophenol in acetone, add potassium carbonate as a base. Heat the mixture to reflux and add 2-bromoethanol dropwise. Maintain reflux until TLC analysis indicates complete consumption of the starting phenol. After cooling, filter the solids and concentrate the solvent to yield crude 2-(3-fluorophenoxy)ethanol.
-
Halogenation: Convert the intermediate alcohol to the corresponding bromide using a standard halogenating agent like phosphorus tribromide (PBr₃) in an appropriate solvent.
-
Gabriel Synthesis: React the resulting 2-(3-fluorophenoxy)ethyl bromide with potassium phthalimide in a polar aprotic solvent like DMF. Heat the reaction to drive it to completion.
-
Amine Deprotection: Treat the phthalimide adduct with hydrazine hydrate in ethanol under reflux. This cleaves the phthalimide group, releasing the desired primary amine.
-
Purification: The final product, 2-(3-Fluorophenoxy)ethylamine, can be purified by distillation under reduced pressure or by column chromatography.
4.2. Chemical Reactivity The primary amine functionality governs the reactivity of this molecule. It acts as a potent nucleophile and a moderate base. It will readily undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.
-
Alkylation: Reaction with alkyl halides, though this can lead to mixtures of secondary, tertiary, and quaternary ammonium salts.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary amines.
-
Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts, which often have increased water solubility and crystallinity.
Applications in Research and Drug Development
2-(3-Fluorophenoxy)ethylamine is primarily utilized as a high-value intermediate in the synthesis of more complex molecules for biological screening. [14]* Scaffold for GPCR Ligands: The phenoxyethylamine motif is prevalent in antagonists for various receptors, such as adrenergic and dopaminergic receptors. [3][15]This building block allows for the systematic exploration of structure-activity relationships (SAR) at the meta position of the phenyl ring.
-
Modulation of Pharmacokinetics: The fluorine atom can block sites of metabolic oxidation (e.g., cytochrome P450-mediated aromatic hydroxylation), potentially increasing the half-life and bioavailability of a drug candidate. [6][9]* Fine-Tuning Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the primary amine compared to its non-fluorinated analog. This subtle modulation of basicity can be crucial for optimizing a drug's solubility, cell permeability, and binding affinity to its biological target. [7]* Neuropharmacology: Related phenethylamine structures are foundational in neuroscience research and the development of agents targeting the central nervous system, including antidepressants and other neurotherapeutics. [14][16]
Analytical Methodologies
Accurate quantification of 2-(3-Fluorophenoxy)ethylamine in various matrices (e.g., reaction mixtures, biological fluids) is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. [17]
Protocol: Quantification by LC-MS/MS This protocol provides a self-validating system using an internal standard.
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-(3-Fluorophenoxy)ethylamine in methanol.
-
Prepare a separate stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).
-
Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Prepare unknown samples by adding the same fixed concentration of the internal standard.
-
-
Sample Extraction:
-
For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a suitable gradient from low to high organic content to elute the analyte.
-
-
Mass Spectrometric Detection:
-
Ionization: Use Electrospray Ionization in Positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure identity and accurate quantification. For the analyte, the precursor would be the protonated molecule [M+H]⁺ at m/z 156.1.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(3-Fluorophenoxy)ethylamine is not widely available, data from the closely related structural isomer, 2-(3-fluorophenyl)ethylamine, provides a strong basis for handling precautions. [18]Fluorinated organic compounds and amines require careful handling. [19][20]
-
Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage. [18]It is also likely a combustible liquid. [18][21]Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. A face shield may be necessary when handling larger quantities. [18]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. [18]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use. [1]* First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Conclusion
2-(3-Fluorophenoxy)ethylamine is a strategically designed chemical building block with significant potential in modern chemical research, particularly in the fields of drug discovery and materials science. Its combination of a pharmacologically relevant phenoxyethylamine core and a property-modulating fluorine atom makes it a valuable tool for creating novel molecules with tailored biological and physical characteristics. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
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